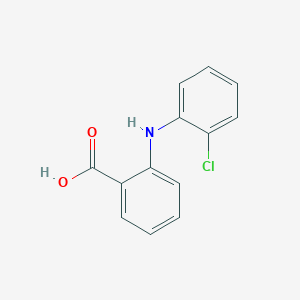

N-(2-Chlorophenyl)anthranilic acid

Description

Overview of Anthranilic Acid Derivatives in Chemical and Biological Sciences

Anthranilic acid, or 2-aminobenzoic acid, and its derivatives represent a significant class of compounds with a broad spectrum of applications in both chemical and biological sciences. ekb.eg These derivatives are recognized as versatile precursors for the synthesis of a wide array of organic molecules and commercially available drugs. ekb.eg The structural framework of anthranilic acid is a key component in the biosynthesis of tryptophan and its subsequent derivatives. ijpsjournal.comwikipedia.org

In the realm of medicinal chemistry, anthranilic acid derivatives are considered a "privileged scaffold," meaning their structure is frequently found in molecules with diverse biological activities. researchgate.netdntb.gov.uanih.gov They are integral to the development of pharmaceuticals for managing various diseases. researchgate.netdntb.gov.uanih.gov The wide range of biological activities associated with these derivatives includes anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. ijpsjournal.comresearchgate.netnih.gov For instance, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates are derivatives of N-arylanthranilic acid. ijpsjournal.compharmacy180.com Furthermore, research has explored their potential in managing metabolic disorders, neurodegenerative diseases, and even as P-glycoprotein inhibitors to combat drug resistance in cancer cells. researchgate.netnih.govnih.gov

Significance of N-Arylanthranilic Acids as Research Scaffolds

N-Arylanthranilic acids, a specific subclass of anthranilic acid derivatives where an aryl group is attached to the nitrogen atom, serve as crucial scaffolds in research. ijpsjournal.com The substitution on both the anthranilic acid ring and the N-aryl ring allows for the creation of large libraries of compounds, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. researchgate.netnih.gov

The position and nature of substituents on the N-aryl ring can significantly influence the biological activity of the resulting molecule. pharmacy180.com For example, in the context of anti-inflammatory activity, the position of a chloro substituent on the N-aryl ring has been shown to produce different potencies in various assays. pharmacy180.com N-Arylanthranilic acids are not only important as final drug products but also as key intermediates in the synthesis of other complex molecules, such as acridines, which have been investigated for their antimalarial and anticancer properties. nih.gov The adaptability of the N-arylanthranilic acid scaffold makes it a continuing focus of synthetic and medicinal chemistry research. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVQYVABOAOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504021 | |

| Record name | 2-(2-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10166-39-9 | |

| Record name | 2-(2-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of N 2 Chlorophenyl Anthranilic Acid

The fundamental chemical properties of N-(2-Chlorophenyl)anthranilic acid are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-((2-chlorophenyl)amino)benzoic acid | chemicalbook.com |

| CAS Registry Number | 10166-39-9 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C13H10ClNO2 | chemicalbook.com |

| Molecular Weight | 247.68 g/mol | chemicalbook.com |

Exploration of Biological Activities and Underlying Mechanisms Pre Clinical Focus

Investigations into Antispasmodic Activity

The potential of N-(2-Chlorophenyl)anthranilic acid and its derivatives to alleviate smooth muscle spasms has been explored through computational and experimental models. These studies aim to understand the structural features that contribute to spasmolytic effects and the mechanisms by which these compounds modulate muscle contractility.

Computational tools play a crucial role in the early stages of drug discovery by forecasting the biological activity of molecules based on their structure. For derivatives of anthranilic acid, in silico methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed. These predictive studies have suggested a potential for spasmolytic activity among novel hybrid molecules derived from anthranilic acid, guiding the selection of compounds for further synthesis and biological testing. nih.gov

Following positive in silico predictions, the antispasmodic effects of related compounds are often evaluated using isolated tissue preparations (ex vivo) and cell cultures (in vitro). Studies on molecules with structural similarities to this compound have demonstrated mechanisms for muscle relaxation. For instance, certain compounds have been shown to induce relaxation in isolated smooth muscles, such as those from the stomach, by blocking the influx of calcium ions (Ca2+) through potential-dependent membrane channels. nih.gov This reduction in intracellular Ca2+ levels is a key factor in muscle relaxation. nih.gov Other research has pointed to the activation of cAMP-dependent signaling cascades as another pathway to inducing muscle relaxation. nih.gov Chemogenetic tools have also been used to modulate cardiomyocyte physiology, demonstrating that inducing chloride currents can depolarize the cells and reversibly stop contractility, highlighting the complex role of ion channels in muscle function. nih.govnih.gov

At the molecular level, small molecules can exert their effects by interacting with macromolecules like DNA. Small molecules, particularly those with crescent-shaped, aromatic structures, can bind non-covalently to the grooves of the DNA double helix. beilstein-journals.org This binding, typically to the minor groove, is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.org The molecule fits within the groove, displacing water molecules and interacting with the edges of the base pairs. beilstein-journals.org While direct studies on this compound's DNA binding are limited, its structural features are consistent with those of other known minor groove binders. beilstein-journals.orgnih.gov This interaction with DNA represents a potential mechanism by which it could influence cellular processes.

Research on Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives are a significant area of pre-clinical investigation, utilizing various models to quantify their ability to counteract inflammatory processes.

A widely used in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay. Inflammation can lead to the denaturation of proteins, and the ability of a compound to prevent this is considered an indicator of its anti-inflammatory potential. nih.govmdpi.com In this assay, a protein such as albumin is denatured by heat, and the percentage of inhibition by a test compound is measured. nih.govresearchgate.net

Studies on novel hybrids of anthranilic acid have shown significant anti-inflammatory effects in this model. nih.gov Some phenyl-substituted hybrids demonstrated a very good effect in preventing albumin denaturation, with their protective capacity being comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. nih.govresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity via Albumin Denaturation Inhibition

| Compound/Drug | Concentration (µg/mL) | Percentage Inhibition (%) | Reference |

|---|---|---|---|

| Anthranilic Acid Hybrid (4c) | 13.6 | Similar to Diclofenac/Ibuprofen | nih.gov |

| Anthranilic Acid Hybrid (4d) | 15.9 | Lower than standard | nih.gov |

| Chitosan Thiocolchicoside-Lauric Acid Nanogel | 50 | 81 | nih.gov |

| Rhodomonas sp. Pepsin Hydrolysate | 500 | 89 | mdpi.com |

| Diclofenac Sodium (Standard) | 50 | 89+ | nih.govnih.gov |

| Ibuprofen (Standard) | - | 83.53 | nih.gov |

This table is interactive. Click on the headers to sort the data.

To further validate in vitro findings, ex vivo models are employed. These tests use living tissue outside the organism to study biological responses. For anthranilic acid hybrids that show promise in denaturation assays, additional ex vivo tests have been conducted. nih.gov One such approach involves immunohistochemical studies that measure the compound's effect on the expression of inflammatory mediators like Interleukin-1, providing more detailed confirmation of their anti-inflammatory potential. nih.gov

Antimicrobial Efficacy Studies

Antibacterial Spectrum and Activity against Gram-Positive Organisms

Research into the antibacterial properties of N-phenylanthranilic acid derivatives has indicated that some compounds within this class exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a study on various derivatives of anthranilic acid reported that N-phenylanthranilic acid itself showed significant antibacterial activity. nih.gov However, the specific minimum inhibitory concentration (MIC) values for this compound against these organisms have not been reported in the reviewed literature. The activity of these compounds is often dependent on the nature and position of substituents on the phenyl ring. nih.gov

Antibacterial Spectrum and Activity against Gram-Negative Organisms

Similarly, while some N-substituted anthranilic acid derivatives have been investigated for their effects on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, specific data for this compound is absent. The outer membrane of Gram-negative bacteria often presents a significant barrier to the penetration of antimicrobial agents, and the effectiveness of anthranilic acid derivatives can be highly variable. nih.gov

Antifungal Activity Investigations

Investigations into the antifungal properties of anthranilic acid derivatives have shown that some sulfonamide analogs exhibit selective activity against fungi such as Candida albicans. nih.gov One study reported that certain 4-substituted benzenesulfonamides of anthranilic acid displayed 25-50% inhibition of C. albicans at a concentration of 4 μg/mL. nih.gov However, the same study found these compounds to be inactive against bacteria. nih.gov Another study on a broader range of anthranilic acid derivatives found no noticeable antifungal effect. nih.gov There is no specific data available in the reviewed literature regarding the antifungal activity of this compound against Candida albicans or Aspergillus niger.

Structure-Activity Relationships in Antimicrobial Agents

The relationship between the chemical structure of N-arylanthranilic acids and their antimicrobial activity is a key area of research. The nature, position, and electronic properties of substituents on both the anthranilic acid and the N-phenyl ring can significantly influence the antimicrobial spectrum and potency. For example, in the case of sulfonamide derivatives, the degree of ionization of the sulfonamido group has been reported to be important for antibacterial activity. nih.gov The presence of electron-withdrawing or electron-donating groups can alter the molecule's polarity, lipophilicity, and interaction with microbial targets. However, a specific structure-activity relationship study that includes this compound and details its impact on antimicrobial efficacy could not be found in the available literature.

Other Biological Activities and Mechanistic Insights

Beyond antimicrobial effects, derivatives of anthranilic acid have been explored for other biological activities, including cytotoxicity against cancer cell lines.

Cytotoxicity Studies on Specific Cell Lines

The cytotoxic potential of anthranilic acid derivatives has been evaluated against various cancer cell lines. For instance, certain 4-substituted benzenesulfonamides of anthranilic acid have demonstrated selective cytotoxic effects toward MOLT-3 cells (a human T-cell leukemia cell line). nih.gov In one study, a derivative with a nitro group exhibited the highest cytotoxicity with an IC50 value of 15.71 μg/mL, while a chloro-substituted analog showed an IC50 of 33.96 μg/mL. nih.gov It is important to note that these results are for sulfonamide derivatives and not for this compound itself. In silico predictions for some novel anthranilic acid hybrids have suggested a lack of cytotoxicity, but these were not for the specific compound . nih.gov There is a clear absence of published experimental data on the cytotoxic effects of this compound on specific cell lines.

Antioxidative Properties

Research into the specific antioxidative and free radical scavenging properties of this compound is not extensively detailed in publicly available literature. However, studies on related fenamates, such as mefenamic acid, indicate that this class of molecules possesses antioxidant capabilities. For instance, mefenamic acid is reported to have potent antioxidant properties and provides a neuroprotective effect against oxidative stress. nih.gov It has been shown to upregulate the Nrf2/SQSTM1 pathway, which is central to the cellular defense against oxidative stress, thereby protecting hepatocytes. nih.gov Furthermore, many NSAIDs, including N-phenylanthranilic acid derivatives, are known to act as inhibitors of free radical production or as radical scavengers, with their antioxidant potential often evaluated using assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging test. tandfonline.comtandfonline.com While terbium(III) complexes of the parent compound, N-phenylanthranilic acid, have shown superoxide and hydroxyl radical scavenging activity, specific data for this compound itself remains limited. researchgate.net

Nematicidal Activity against Model Organisms

There is currently a lack of specific research in published studies focusing on the nematicidal activity of this compound or the broader fenamate class against model organisms such as Caenorhabditis elegans. While various phytochemicals and synthetic compounds are actively being investigated for their potential as nematicides, fenamate derivatives have not been a primary focus in this area of research based on available data. researchgate.netmdpi.com

Modulation of Cellular Pathways (e.g., Apoptosis, Hedgehog Signaling Pathway, Mitogen-Activated Protein Kinase Pathway, Aldo-keto Reductase Enzyme Inhibition)

The fenamate class of NSAIDs is known to modulate multiple cellular pathways, often independent of their cyclooxygenase-inhibiting activity. mdpi.com These interactions contribute to a broader pharmacological profile that is under active investigation.

Apoptosis: While direct studies on this compound are scarce, related fenamates have been shown to induce apoptosis. Mefenamic acid, for example, can trigger apoptosis in various human cancer cell lines. tandfonline.com Tolfenamic acid and flufenamic acid have also been noted to downregulate the NF-κB signaling pathway, which plays a critical role in regulating apoptosis and inflammation. nih.gov

Hedgehog Signaling Pathway: Based on the available scientific literature, there is no significant research detailing the interaction between this compound or other fenamates and the Hedgehog signaling pathway.

Aldo-keto Reductase (AKR) Enzyme Inhibition: Several NSAIDs, including fenamates, have been identified as inhibitors of aldo-keto reductase 1C3 (AKR1C3). nih.govmerckmillipore.comnih.gov This enzyme is implicated in the development of certain cancers and chemoresistance. Flufenamic acid, a structurally similar fenamate, is a known potent inhibitor of AKR1C3. nih.govnih.gov Research on a series of N-phenylanthranilic acid derivatives showed that compounds like 4-chloro-N-phenylanthranilic acid could selectively inhibit AKR1C isoforms over COX enzymes, suggesting these molecules could serve as leads for developing novel antineoplastic agents. aacrjournals.org This indicates a high likelihood that this compound also possesses inhibitory activity against AKR enzymes, a key area for its potential therapeutic applications beyond inflammation. mdpi.complos.org

Membrane Transport Modulation

Flufenamic acid and other fenamates affect a wide variety of channels, including:

Chloride (Cl⁻) Channels: Fenamates are well-known blockers of Cl⁻ channels.

Non-selective Cation Channels (NSCCs): This is a common target for fenamates. nih.govnih.gov Flufenamic acid, in particular, has been used as a pharmacological tool to study these channels. researchgate.net

Potassium (K⁺) Channels: Fenamates can act as activators of certain potassium channels, such as the Na⁺-activated K⁺ channels (Slo2.1). nih.govnih.gov

Calcium (Ca²⁺) Channels: L-type Ca²⁺ channels are among those blocked by flufenamic acid.

Transient Receptor Potential (TRP) Channels: Flufenamic acid inhibits a wide spectrum of TRP channels, while mefenamic acid has been identified as a selective blocker of TRPM3. nih.gov

The table below summarizes the activity of the representative fenamate, flufenamic acid, on various ion channels.

| Ion Channel Family | Specific Channel | Effect of Flufenamic Acid | Effective Concentration (IC₅₀/EC₅₀) |

| Transient Receptor Potential (TRP) | TRPC4 | Inhibition | 55 µM (IC₅₀) |

| Transient Receptor Potential (TRP) | TRPC5 | Inhibition | 37 µM (IC₅₀) |

| Transient Receptor Potential (TRP) | TRPM4 | Inhibition | ~10⁻⁶ M (IC₅₀) |

| Potassium Channel | Two-pore outwardly rectifying K⁺ channel | Activation | ~10⁻³ M (EC₅₀) |

| Potassium Channel | Slo2.1 | Activation | 1.4 mM (EC₅₀) |

N-phenylanthranilic acid has been identified as the minimal pharmacophore required for the activation of Slo2.1 channels by fenamates. nih.gov This broad modulation of ion transport suggests that the effects of this compound in biological systems could be complex and multifaceted.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Research

The primary and most well-documented mechanism of action for fenamate NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.gov There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with COX-1 inhibition. researchgate.netnih.gov

The inhibitory potency of various NSAIDs, including fenamates, against COX enzymes is typically measured by their half-maximal inhibitory concentration (IC₅₀).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Mefenamic Acid | 0.04 | 3 | 0.013 |

| Ibuprofen | 13 | 370 | 0.035 |

| Diclofenac | - | - | 1.8 |

| Celecoxib | - | 0.42 | 33.8 |

Computational and Theoretical Studies of N 2 Chlorophenyl Anthranilic Acid

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict ligand-protein interactions.

Molecular docking simulations are crucial in profiling the interaction of N-(2-Chlorophenyl)anthranilic acid with biologically relevant proteins. Two key examples of such target proteins are Cyclooxygenase-2 (COX-2) and Human Serum Albumin (HSA). Anthranilic acid derivatives have been studied for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes. Docking studies can elucidate how this compound might fit into the active site of the COX-2 receptor, a key enzyme in the inflammatory pathway.

Human Serum Albumin is the most abundant protein in human blood plasma and plays a significant role in the transport and disposition of many drugs. mdpi.com The binding of a drug to HSA affects its bioavailability, distribution, and metabolism. mdpi.com Studies on related anthranilic acid derivatives have shown that they can bind to HSA, often at specific sites known as Sudlow's site I or II. mdpi.comnih.gov For instance, glafenic acid, an anthranilic acid derivative, demonstrates strong binding to the warfarin/azapropazone site on HSA. nih.gov Molecular docking can predict which of these sites is the preferred binding location for this compound and identify the specific amino acid residues involved in the interaction.

Beyond identifying potential binding sites, molecular docking provides quantitative predictions of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, studies on other hydroxamic acid derivatives have reported binding energies with DNA in the range of -8.46 kcal/mol, indicating a strong interaction. nih.gov Similar analyses for this compound with its target proteins would provide a quantitative measure of its binding strength.

The analysis of the interaction mode reveals the specific types of non-covalent interactions that stabilize the ligand-protein complex. These can include:

Hydrogen bonds: Interactions between the carboxylic acid or amine groups of this compound and polar amino acid residues in the protein's binding pocket.

Hydrophobic interactions: Interactions involving the phenyl rings of the compound and nonpolar residues of the protein.

Van der Waals forces: General attractive or repulsive forces between atoms.

Pi-pi stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Understanding these interactions is fundamental for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a compound to enhance its binding affinity and biological activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic electronic properties, reactivity, and stability of molecules like this compound. nih.gov

DFT calculations can provide a detailed picture of the electronic behavior of this compound. One of the key outputs is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atoms of the carboxylic acid group would be expected to be electron-rich, while the hydrogen atoms of the amine and carboxylic acid groups would be electron-poor. This information is critical for predicting how the molecule will interact with other molecules and its biological targets. nih.gov

By analyzing the electronic structure, DFT can pinpoint the most reactive regions of the molecule. For instance, the MEP map can highlight the sites most likely to engage in electrophilic or nucleophilic attacks. Furthermore, DFT calculations can be used to assess the molecule's stability. A concept related to stability is chemical hardness and softness. A "hard" molecule has a large energy gap between its highest and lowest energy orbitals, indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap, suggesting lower stability and higher reactivity. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | A key indicator of molecular stability and reactivity. A larger gap suggests higher stability. irjweb.comnih.gov |

Predictive Computational Models

In the realm of modern drug discovery and development, computational models serve as powerful tools to forecast the biological activity and pharmacokinetic profiles of chemical compounds. These in silico methods allow for the early-stage assessment of molecules, saving significant time and resources. For this compound, a member of the N-arylanthranilic acid class, predictive computational models offer valuable insights into its potential therapeutic applications and disposition within a biological system.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a drug-like molecule based on its chemical structure. The prediction is presented as a list of potential biological effects with corresponding probabilities for being active (Pa) and inactive (Pi). While specific PASS analysis data for this compound is not extensively detailed in publicly available literature, the general principles of PASS have been applied to the broader class of anthranilic acid derivatives to predict their therapeutic potential.

For anthranilic acid hybrids, PASS has been employed to forecast potential anti-inflammatory and spasmolytic activities. nih.gov This predictive capacity is crucial in guiding the synthesis and biological evaluation of new chemical entities. The underlying principle of PASS involves comparing the structure of the query compound with a vast database of known bioactive substances. The algorithm identifies structural fragments that are statistically correlated with specific biological activities.

A hypothetical PASS analysis for this compound would likely predict anti-inflammatory activity, given that this is a well-established property of the N-arylanthranilic acid scaffold. nih.gov The presence of the N-phenylanthranilic acid core structure is a key determinant of this activity. Further predictions could encompass other activities associated with this chemical class, such as analgesic and antipyretic effects. The specific substitution pattern, in this case, the 2-chloro substitution on the phenyl ring, would modulate the predicted probabilities of these activities. Quantitative Structure-Activity Relationship (QSAR) studies on N-arylanthranilic acids have indicated that the substitution pattern significantly influences the anti-inflammatory action. nih.gov

Table 1: Illustrative Predicted Activities for N-arylanthranilic Acid Scaffolds

| Predicted Activity | Pa (Probability of being active) | Pi (Probability of being inactive) |

| Anti-inflammatory | High | Low |

| Analgesic | Moderate to High | Low |

| Antipyretic | Moderate | Low to Moderate |

| Cyclooxygenase Inhibitor | High | Low |

Note: This table is illustrative and based on the known activities of the N-arylanthranilic acid class. Specific values for this compound would require a dedicated PASS analysis.

In Silico Pharmacokinetic Assessments (Absorption, Distribution, Metabolism, Excretion aspects for research)

Absorption: The oral bioavailability of a compound is a key factor in its potential as a therapeutic agent. For derivatives of anthranilic acid, in silico tools like SwissADME are used to predict properties that influence absorption. nih.gov Parameters such as lipophilicity (Log P), topological polar surface area (TPSA), and adherence to Lipinski's rule of five are assessed. N-arylanthranilic acids, in general, are expected to have good oral absorption due to their physicochemical properties. QSAR studies have shown that lipophilicity (log P) correlates with the activity of these compounds, although it is not the sole determinant. nih.gov

Distribution: The distribution of a drug throughout the body is influenced by factors such as its ability to cross cell membranes and bind to plasma proteins. The molecular shape and the angle between the two benzene (B151609) rings in N-arylanthranilic acids have been shown to be relevant to their biological activity, which can also influence their distribution. nih.gov The presence of the chlorine atom in this compound will affect its lipophilicity and electronic distribution, thereby influencing its distribution characteristics.

Metabolism: The metabolism of N-arylanthranilic acids can involve various enzymatic pathways. In silico models can predict potential sites of metabolism on the molecule. For this compound, potential metabolic transformations could include hydroxylation of the aromatic rings and conjugation of the carboxylic acid group.

Excretion: The route and rate of excretion of a compound and its metabolites are important for determining its dosing regimen and potential for accumulation. In silico models can provide estimates of properties like renal clearance.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for N-arylanthranilic Acid Analogs

| Property | Predicted Value/Range | Implication for Pharmacokinetics |

| Molecular Weight | ~213 - 300 g/mol | Generally favorable for oral absorption |

| Log P (o/w) | 3 - 5 | Indicates good lipophilicity for membrane permeation |

| Topological Polar Surface Area (TPSA) | 40 - 80 Ų | Suggests good intestinal absorption and cell permeability |

| Hydrogen Bond Donors | 1 - 2 | Within the range for good oral bioavailability |

| Hydrogen Bond Acceptors | 2 - 4 | Within the range for good oral bioavailability |

| Rotatable Bonds | 2 - 4 | Indicates good oral bioavailability |

Note: This table represents typical predicted values for the N-arylanthranilic acid class. Specific values for this compound would require dedicated in silico analysis.

Advanced Applications and Future Research Trajectories

Role in Material Science and Polymer Chemistry

The fundamental structure of N-(2-Chlorophenyl)anthranilic acid, featuring a polymerizable amine group and a chelating carboxylic acid group on an N-aryl backbone, makes it a prime candidate for creating advanced functional materials. Its potential is largely inferred from the well-documented capabilities of polyanthranilic acid (PAA) and its copolymers.

Monomer for Conducting Polymer Composites

This compound can serve as a monomer for synthesizing conducting polymer composites. The parent compound, anthranilic acid, is frequently used as a comonomer with aniline (B41778) to create copolymers that overcome some of the limitations of pure polyaniline (PANI). mdpi.com These copolymers exhibit improved solubility and, crucially, retain their electrical conductivity in neutral and even alkaline conditions, a significant advantage over PANI which is typically conductive only in acidic media. mdpi.combohrium.com

The polymerization process is generally achieved through chemical or electrochemical oxidation. mdpi.com The resulting polymer, featuring the this compound unit, would possess carboxylic acid groups along its chain. These groups not only enhance solubility but also provide functional handles for post-polymer modification, allowing for the covalent attachment of other molecules, a feature highly desirable for applications like chemical sensors and biosensors. mdpi.combohrium.com The electron-withdrawing nature of the chloro- and carboxyl-substituents may influence the polymerization kinetics and the final electronic properties of the composite material compared to unsubstituted PANI. mdpi.com

Framework for Metal Ion Sequestration in Environmental Applications

Polymers and composites derived from anthranilic acid and its analogs are effective frameworks for sequestering metal ions, a critical application for water treatment and environmental remediation. mdpi.com The efficacy of these polymers stems from the chelating ability of the amino and carboxylic acid functional groups, which can form stable complexes with various metal ions. bohrium.com

A polymer incorporating this compound would leverage this same principle. The strategically positioned functional groups can bind to dissolved metal pollutants, effectively removing them from aqueous solutions. Research on closely related analogs, such as N-(2-Methylphenyl)anthranilic acid, has highlighted their chelating properties and value in applications where metal ion removal is necessary. This suggests a strong potential for this compound-based materials in environmental science, offering a polymeric scaffold for capturing heavy metals from industrial effluent.

Precursor for Catalytic Metallic Nanoparticle Synthesis

The same metal-sequestering capability of polyanthranilic acid-based materials serves as a facile and green route for synthesizing catalytic metallic nanoparticles. mdpi.com The polymer acts as a nanoreactor or template; first, it sequesters metal ions from a solution, and subsequently, these trapped ions are reduced to form metallic nanoparticles embedded within the polymer matrix. mdpi.combohrium.com This method allows for control over nanoparticle size and prevents their aggregation, which is crucial for maintaining high catalytic activity. nih.gov

This polymer-assisted synthesis is a promising green chemistry approach, avoiding harsh chemicals often used in other methods. nih.govnih.gov Nanoparticles of platinum, gold, and palladium, known for their catalytic prowess in reactions like hydrogenation and oxidation, can be prepared using such polymer frameworks. nih.govgoogle.com A polymer derived from this compound could therefore be an effective precursor for creating polymer-nanoparticle composites, where the polymer provides both a support structure and a means of synthesis for catalytically active metal centers.

| Material Science Application | Underlying Principle | Key Functional Groups | Potential Advantage of this compound | Reference |

|---|---|---|---|---|

| Monomer for Conducting Polymer Composites | Oxidative polymerization to form a conjugated backbone with functional side groups. | Amine (NH), Carboxylic Acid (COOH) | Improved solubility and processability; retention of conductivity at higher pH; provides sites for post-polymerization functionalization. | mdpi.combohrium.com |

| Framework for Metal Ion Sequestration | Chelation of metal ions by polymer functional groups. | Amine (NH), Carboxylic Acid (COOH) | Creates a reusable, solid-phase material for capturing heavy metals from water for environmental remediation. | mdpi.com |

| Precursor for Catalytic Nanoparticle Synthesis | Polymer matrix acts as a template to trap metal ions, followed by in-situ reduction to form nanoparticles. | Amine (NH), Carboxylic Acid (COOH) | Green synthesis route; stabilizes nanoparticles, preventing aggregation and enhancing catalytic activity. | mdpi.comnih.gov |

Prospects in Rational Drug Design and Development (Pre-clinical Stages)

The anthranilic acid scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Derivatives are widely explored for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.gov this compound, as a member of this class, is a molecule of significant interest for preclinical drug development.

Its structure is closely related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated that modifying the anthranilic acid nucleus leads to compounds with potent biological effects. For instance, novel hybrids of anthranilic acid with molecules like 2-(3-chlorophenyl)ethylamine (B57567) have been synthesized and shown to possess promising anti-inflammatory and antispasmodic activities in in silico and ex vivo studies. nih.govnih.gov

Furthermore, anthranilic acid derivatives have been identified as promising lead compounds for modulating complex biological targets. Recent preclinical research has focused on their role as ligands for nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and the farnesoid X receptor (FXR). nih.gov These receptors are key regulators of metabolic pathways, and developing selective or dual-acting modulators is a major goal for treating metabolic disorders. The specific substitution pattern on the N-phenyl ring of the anthranilic acid scaffold is a critical determinant of receptor selectivity and activation, positioning compounds like this compound as valuable candidates for screening and optimization in this area. nih.gov

| Preclinical Research Area | Therapeutic Target/Activity | Rationale based on Analogous Compounds | Reference |

|---|---|---|---|

| Anti-inflammatory Agents | Inhibition of inflammatory pathways (e.g., COX enzymes). | Structural similarity to fenamate NSAIDs; demonstrated activity of novel anthranilic acid hybrids in preclinical models. | nih.gov |

| Metabolic Disease Modulators | Agonism/antagonism of nuclear receptors (e.g., PPAR, FXR). | Anthranilic acid derivatives have been identified as potent and selective modulators of these key metabolic regulators. | nih.gov |

| Antispasmodic Agents | Modulation of smooth muscle contractility. | Synthetic hybrids of anthranilic acid have shown spasmolytic activity in ex vivo experiments. | nih.gov |

| Anticancer Agents | P-glycoprotein inhibition, apoptosis induction. | The general class of anthranilic acid amides and diamides are known to have applications in managing drug resistance in cancer cells. | nih.gov |

Emerging Research Areas and Unexplored Potentials

The future for this compound lies in the systematic exploration of the potential applications identified for its parent class. While the principles are established, the specific performance of this particular derivative remains largely uncharted territory, representing a significant opportunity for materials and pharmaceutical research.

Key emerging areas include:

Tailored Polymer Properties: A primary unexplored area is the synthesis and characterization of homopolymers of this compound or its copolymers. Research is needed to determine how the 2-chloro substitution specifically affects the polymer's conductivity, thermal stability, mechanical properties, and processability compared to unsubstituted polyanthranilic acid.

Selective Metal Ion Sensing: Building on its sequestration capabilities, functionalized polymers could be developed into electrochemical sensors. The specific binding affinity of the this compound polymer for different metal ions is an unknown that could be exploited for creating selective and sensitive environmental monitors.

Advanced Heterogeneous Catalysis: The true catalytic efficiency of nanoparticles synthesized within a this compound polymer matrix is yet to be determined. This represents a research frontier for creating bespoke, recyclable catalysts for specific organic transformations.

Target-Specific Drug Discovery: In medicine, its potential as a selective modulator of nuclear receptors like PPARs is a promising but nascent field. nih.gov Systematic preclinical screening of this compound against a panel of receptors and enzymes could uncover novel therapeutic activities for metabolic diseases, inflammation, or oncology. Its use as a foundational chemical building block in the synthesis of more complex molecules is also a continuous area of interest for synthetic chemists. sigmaaldrich.comsigmaaldrich.com

In essence, this compound is a molecule with a well-defined potential rooted in the rich chemistry of its parent scaffold. The path forward requires dedicated research to translate this inferred potential into characterized, real-world applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.